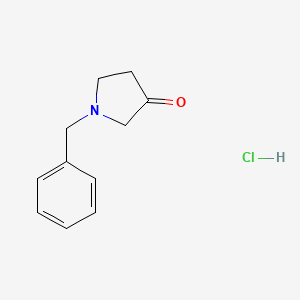

1-Benzylpyrrolidin-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzylpyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C11H14ClNO. It is a derivative of pyrrolidinone, a five-membered lactam, and is known for its versatile applications in various fields of scientific research. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidinone ring, which significantly influences its chemical properties and reactivity.

Mechanism of Action

Target of Action

1-Benzylpyrrolidin-3-one hydrochloride is a derivative of pyrrolones and pyrrolidinones, which are five-membered heterocycles . These compounds are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . .

Mode of Action

Pyrrolones and pyrrolidinones, the parent compounds, are known to exhibit diverse biological activities . They have been associated with antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.

Biochemical Pathways

Given the diverse biological activities of pyrrolones and pyrrolidinones, it can be inferred that multiple pathways might be affected .

Result of Action

Pyrrolones and pyrrolidinones are known to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Given its biochemical properties, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

It is likely that this compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidin-3-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidin-3-one with hydrochloric acid. The reaction typically occurs under mild conditions, with the hydrochloric acid acting as both a reagent and a catalyst to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, forming 1-benzyl-3-hydroxypyrrolidine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: N-oxides or other oxidized derivatives.

Reduction: 1-Benzyl-3-hydroxypyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

1-Benzylpyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:

1-Benzyl-3-hydroxypyrrolidine: A reduction product with different chemical properties and applications.

1-Benzyl-2-pyrrolidinone: A structural isomer with distinct reactivity and uses.

N-Benzylpyrrolidin-2-one: Another derivative with unique biological activities.

Properties

IUPAC Name |

1-benzylpyrrolidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDRSPCAFPXVGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662523 |

Source

|

| Record name | 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-01-7 |

Source

|

| Record name | 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)